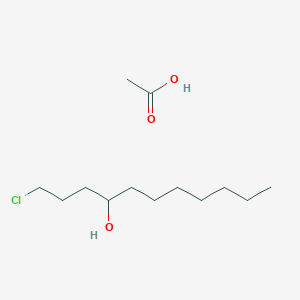![molecular formula C16H17NO B14629549 2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide CAS No. 56636-04-5](/img/structure/B14629549.png)
2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide is an organic compound with a complex structure that includes a naphthalene ring, a methyl group, and an amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylprop-2-enamide and (1S)-1-(naphthalen-1-yl)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of 2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2-Methylnaphthalene: A simpler compound with a similar naphthalene ring structure but lacking the amide functional group.
Naphthalene-1-ethylamine: Contains the naphthalene ring and ethylamine group but differs in the overall structure.
Uniqueness
2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
特性
CAS番号 |
56636-04-5 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC名 |
2-methyl-N-[(1S)-1-naphthalen-1-ylethyl]prop-2-enamide |
InChI |
InChI=1S/C16H17NO/c1-11(2)16(18)17-12(3)14-10-6-8-13-7-4-5-9-15(13)14/h4-10,12H,1H2,2-3H3,(H,17,18)/t12-/m0/s1 |
InChIキー |
JPXHGDYEWVJORN-LBPRGKRZSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C(=C)C |
正規SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


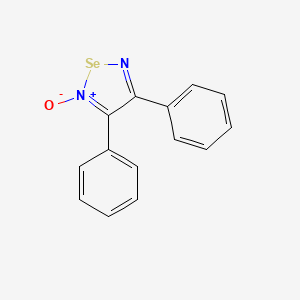
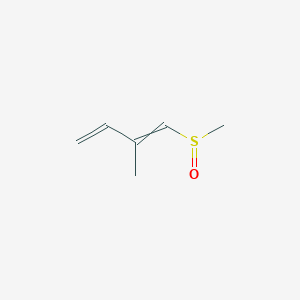
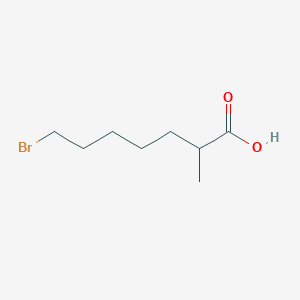
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)
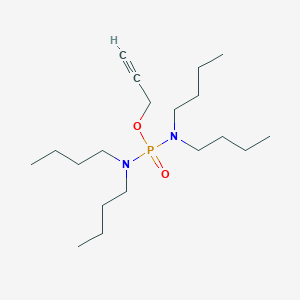
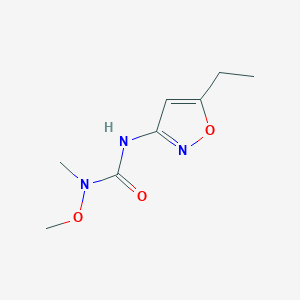
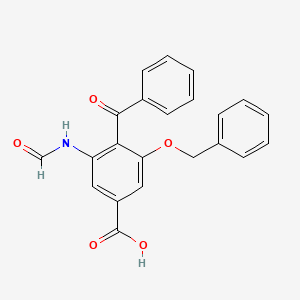
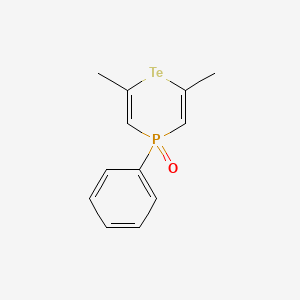
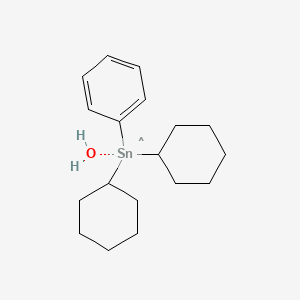
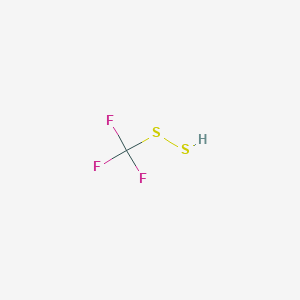
![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)

